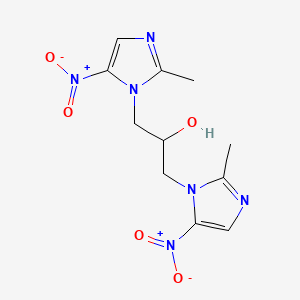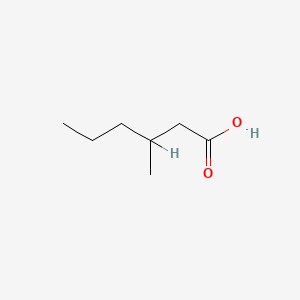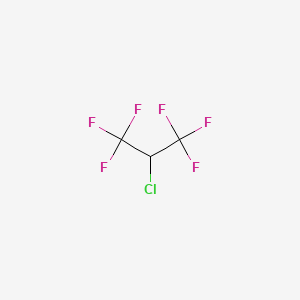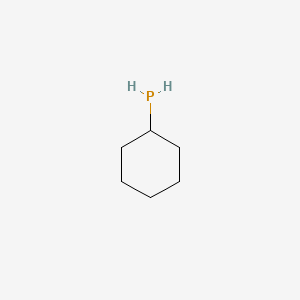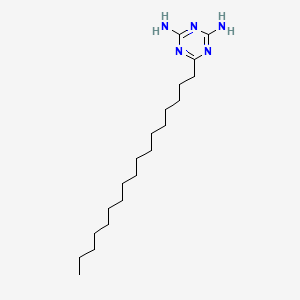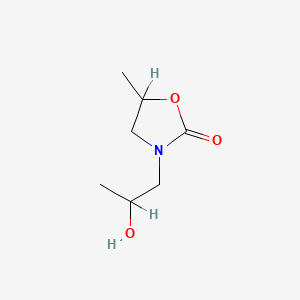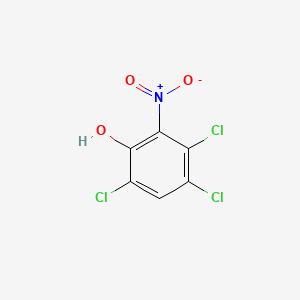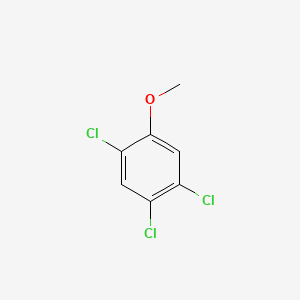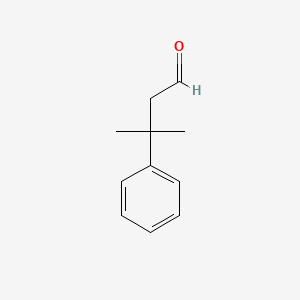
3-甲基-3-苯基丁醛
描述
3-Methyl-3-phenylbutanal, also known as methylbenzaldehyde, is a colorless liquid with a characteristic almond-like smell. It is a common aromatic aldehyde found in many plants and fruits, including apples, pears, apricots, cherries, and almonds. It is also used as a flavoring agent in many food products. In the laboratory, methylbenzaldehyde is a useful reagent for organic synthesis due to its relatively low cost and availability.
科学研究应用
香料材料审查
对3-甲基-1-苯基丁-2-醇进行了毒理学和皮肤学审查,这是一种与3-甲基-3-苯基丁醛在结构上相关的化合物,重点关注其作为香料成分的用途。该化合物是芳基烷基醇香料组的一部分。审查包括与这种香料成分相关的毒理学和皮肤学论文的详细摘要(Scognamiglio, Jones, Letizia, & Api, 2012)。
溶剂对不对映选择性加成的影响
研究了甲基铜和二甲基亚铜对手性α,β-乙烯基噁唑啉在各种溶剂中的不对映选择性加成,产生了3-(S)-苯基丁醛。研究发现,使用类似己烷这样的非极性溶剂会导致构型反转和对映体过量的增加(Besace, Berlan, Pourcelot, & Huché, 1983)。
合成有用的丝氨酸蛋白酶研究
探讨了丝氨酸蛋白酶(如亚硫酸卡尔斯伯格(SC)和α-胰蛋白酶(CT))在化合物如3-苯基丁醛中区分R-和S-构型的能力。这项研究突出了这些蛋白酶在合成化学中的潜在应用(Lee and Jones, 1996)。
有机金属化学中的光学产率
在对锂二甲基亚铜加成手性噁唑啉的研究中,观察到了具有高光学产率的3-苯基丁醛的形成。这项研究对于合成手性化合物在有机金属化学领域具有重要意义(Berlan,Besace,Prat,& Pourcelot,1984)。
氢甲酰化中的催化系统研究
在铑催化的α-甲基苯乙烯氢甲酰化研究中,使用单齿膦配体显示出高活性和区域选择性,主要导致3-苯基丁醛的形成。这项研究提供了改善有机合成中氢甲酰化反应效率的见解(Zheng et al., 2016)。
光化学反应研究
一项研究调查了与3-甲基-1-苯氧基丁-2-烯相关的光化学反应,重点关注通过解离-自由基重组机制形成各种酚类化合物。这项研究有助于理解有机化合物中的光化学反应(Carroll & Hammond, 1972)。
VCD光谱和分子运动研究
对一种与3-甲基-3-苯基丁醛在结构上相似的化合物的振动圆二色性(VCD)光谱进行的研究突出了结构动力学在解释VCD光谱中的重要性。这项研究对于理解化学中手性系统的光学性质至关重要(Xia et al., 2018)。
使用镧系位移试剂的构象分析
对与3-甲基-3-苯基丁醛相关的3-苯基丁酸及其甲酯的NMR研究提供了使用镧系位移试剂进行构象分析的见解。这种方法对于确定复杂有机分子的结构至关重要(Spassov, Stefanova, & Ladd, 1977)。
醛缩酯催化裂解为不饱和醚的研究
关于二甲基缩醛的催化裂解研究,包括3-苯基丁醛衍生物,探索了有机合成中的新途径。这项研究对于开发醚合成的高效方法是相关的(Červený, Winklerova, & Marhoul, 2007)。
相关化合物的抗炎和镇痛潜力
关于与3-甲基-3-苯基丁醛在结构上相关的化合物的抗炎、镇痛和抗氧化潜力的研究为它们的治疗潜力提供了见解。这项研究对于开发新的药理学药剂是重要的(Mahmood et al., 2022)。
属性
IUPAC Name |
3-methyl-3-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZAGXGXFTWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283127 | |
| Record name | 3-methyl-3-phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6325-41-3 | |
| Record name | 6325-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-3-phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

